3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzoyl ring, and a pentyl chain substituted with a hydroxyl group and a thiophene moiety at the 3-position. The hydroxyl group may enhance solubility, while the thiophene ring could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-22-16-3-2-13(10-15(16)18)17(21)19-7-4-12(5-8-20)14-6-9-23-11-14/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVREKWANYDSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 3-fluoro-4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy-Thiophenyl-Pentyl Chain: The hydroxy-thiophenyl-pentyl chain is introduced via a nucleophilic substitution reaction. This step may involve the use of thiophene derivatives and pentyl halides under basic conditions.
Final Assembly: The final step involves coupling the benzamide core with the hydroxy-thiophenyl-pentyl chain, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Bioactivity : The thiophene in the target compound may offer unique binding profiles compared to thiazole-containing analogs (e.g., compounds), which are often optimized for kinase selectivity .
Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to CF₃- or morpholine-substituted analogs, but this may come at the cost of reduced membrane permeability .
Research Findings and Data
- Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to ’s hydrazine derivatives, involving condensation of substituted benzoyl chlorides with amine intermediates. However, the thiophene-pentyl side chain requires specialized coupling reagents .
- Lumping Strategy Relevance : As per , the target compound could be grouped with other fluorinated benzamides in pharmacokinetic models, though its thiophene moiety may necessitate separate consideration in reactivity studies .
Limitations and Contradictions
- Solubility vs. Permeability : The hydroxyl group’s role in solubility (target compound) versus the lipophilic CF₃ group () highlights a trade-off common in drug design .
Biological Activity
3-Fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom, a hydroxy group, and a methoxybenzamide moiety, which contribute to its unique biological properties. The molecular formula is C₁₈H₂₃F N₂O₃S, with a molecular weight of approximately 356.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃F N₂O₃S |
| Molecular Weight | 356.46 g/mol |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The unique structure allows for binding to specific receptors, modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that derivatives with similar functional groups can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated immune cells, which could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds with similar structures showed significant cytotoxicity at micromolar concentrations, indicating potential for further development as anticancer agents.
- Animal Models : Research involving animal models has indicated that administration of related compounds resulted in reduced tumor growth and improved survival rates, supporting the anticancer hypothesis.
- Mechanistic Studies : Detailed mechanistic studies revealed that these compounds could activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
